molecular formula C29H28N2O6 B11475516 N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-5-(phenoxymethyl)furan-2-carboxamide

N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B11475516
M. Wt: 500.5 g/mol
InChI Key: XYHKDDBDMHPINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-5-(phenoxymethyl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a phenyl group, and a carbamoyl group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of Intermediate 1: Reacting 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.

    Formation of Intermediate 2: Reacting Intermediate 1 with 2-aminobenzamide to form an amide bond.

    Cyclization: Cyclizing Intermediate 2 with furan-2-carboxylic acid under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-5-(phenoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-5-(phenoxymethyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-5-(phenoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-5-(phenoxymethyl)furan-2-carboxamide: shares structural similarities with other furan-based compounds and carbamoyl derivatives.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride:

Uniqueness

  • The unique combination of a furan ring, phenyl groups, and a carbamoyl group in this compound provides distinct chemical properties and reactivity.
  • Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound for research and development.

Properties

Molecular Formula

C29H28N2O6

Molecular Weight

500.5 g/mol

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]-5-(phenoxymethyl)furan-2-carboxamide

InChI

InChI=1S/C29H28N2O6/c1-34-25-14-12-20(18-27(25)35-2)16-17-30-28(32)23-10-6-7-11-24(23)31-29(33)26-15-13-22(37-26)19-36-21-8-4-3-5-9-21/h3-15,18H,16-17,19H2,1-2H3,(H,30,32)(H,31,33)

InChI Key

XYHKDDBDMHPINB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(O3)COC4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.